molecular formula C24H44N2O6Si2 B12391844 1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12391844
M. Wt: 512.8 g/mol
InChI Key: KGAPLZBTUZPPLY-LHVQYSJDSA-N
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Description

1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a pyrimidine-2,4-dione moiety attached to a modified ribose sugar. The presence of tert-butyl(dimethyl)silyl groups provides stability and protection to the hydroxyl groups during synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups on the ribose sugar are protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.

    Formation of the Glycosidic Bond: The protected ribose is then coupled with a pyrimidine-2,4-dione derivative using a glycosylation reaction. This step often requires the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate.

    Deprotection: The final step involves the removal of the protecting groups using a fluoride source such as tetrabutylammonium fluoride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as Jones reagent.

    Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride.

    Substitution: The tert-butyl(dimethyl)silyl groups can be substituted with other protecting groups or functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Jones reagent (chromic acid in acetone)

    Reduction: Sodium borohydride in methanol

    Substitution: Tetrabutylammonium fluoride in tetrahydrofuran

Major Products:

    Oxidation: Carboxylic acid derivative

    Reduction: Dihydropyrimidine derivative

    Substitution: Deprotected hydroxyl groups or new functionalized derivatives

Scientific Research Applications

1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of nucleoside analogs and other complex organic molecules.

    Biology: Studied for its potential as an antiviral agent due to its structural similarity to natural nucleosides.

    Medicine: Investigated for its potential use in antiviral therapies, particularly against viruses that rely on nucleoside analogs for replication.

    Industry: Utilized in the development of new materials and chemical processes that require stable and protected hydroxyl groups.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids. Once incorporated, it can inhibit viral replication by terminating the elongation of the nucleic acid chain. The molecular targets include viral polymerases, which are essential for the replication of viral genomes. The pathways involved include the inhibition of nucleic acid synthesis and the disruption of viral replication cycles.

Comparison with Similar Compounds

  • 1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidine-2,4-dione
  • 1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-ethyloxolan-2-yl]pyrimidine-2,4-dione

Comparison:

  • Uniqueness: The presence of the prop-2-enyl group in 1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione provides unique reactivity and potential for further functionalization compared to its methyl and ethyl analogs.
  • Stability: The tert-butyl(dimethyl)silyl groups offer enhanced stability and protection to the hydroxyl groups, making it suitable for various synthetic applications.
  • Biological Activity: The structural modifications can influence the compound’s biological activity, making it a valuable candidate for antiviral research.

Properties

Molecular Formula

C24H44N2O6Si2

Molecular Weight

512.8 g/mol

IUPAC Name

1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C24H44N2O6Si2/c1-12-14-24(16-27)19(32-34(10,11)23(5,6)7)18(31-33(8,9)22(2,3)4)20(30-24)26-15-13-17(28)25-21(26)29/h12-13,15,18-20,27H,1,14,16H2,2-11H3,(H,25,28,29)/t18-,19?,20+,24+/m0/s1

InChI Key

KGAPLZBTUZPPLY-LHVQYSJDSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H](O[C@](C1O[Si](C)(C)C(C)(C)C)(CC=C)CO)N2C=CC(=O)NC2=O

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)(CC=C)CO)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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